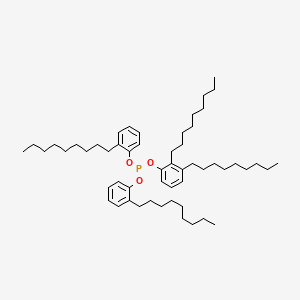![molecular formula C9H16N2O2 B13876319 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C9H16O2N2 It is a derivative of pyrrolidin-2-one, featuring a hydroxyl group and a pyrrolidinylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a suitable hydroxyl-containing reagent. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The hydroxyl group and pyrrolidinylmethyl substituent can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals targeting specific biological pathways.
Industry: It can be utilized in the synthesis of fine chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrrolidinylmethyl substituent play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
- 1-(3-Methoxy-phenyl)-pyrrolidin-2-one
- 1-(3-Nitro-phenyl)-pyrrolidin-2-one
Comparison: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is unique due to its specific hydroxyl group and pyrrolidinylmethyl substituent, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-[(3-hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-8-2-1-5-11(8)7-9(13)3-4-10-6-9/h10,13H,1-7H2 |
Clé InChI |
NFFOLBIMKDODTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2(CCNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


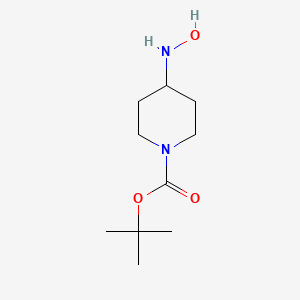
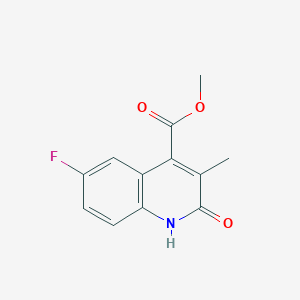

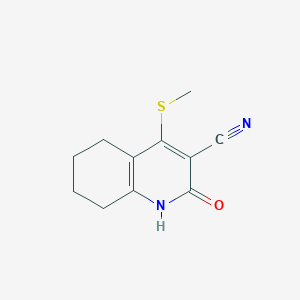
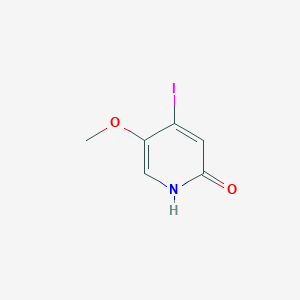
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
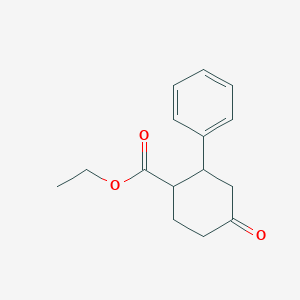


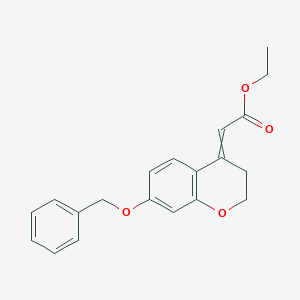
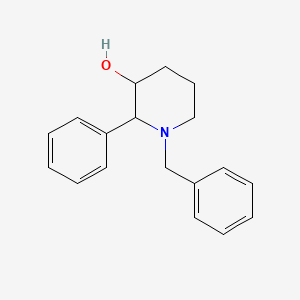
![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
